molecular formula C15H19N3O B2642416 N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide CAS No. 1240811-12-4

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide

Cat. No.: B2642416
CAS No.: 1240811-12-4
M. Wt: 257.337
InChI Key: VPETXHUDORQWBB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group and a 4-methylphenylamino group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide typically involves the reaction of 1-cyanocyclopentylamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)17-10-14(19)18-15(11-16)8-2-3-9-15/h4-7,17H,2-3,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPETXHUDORQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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